molecular formula C32H41N5O5 B193577 alpha-Ergocryptine CAS No. 511-09-1

alpha-Ergocryptine

Cat. No. B193577
CAS RN: 511-09-1
M. Wt: 575.7 g/mol
InChI Key: YDOTUXAWKBPQJW-NSLWYYNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Ergocryptine is an ergopeptine and one of the ergoline alkaloids . It is isolated from ergot or fermentation broth and serves as a starting material for the production of bromocriptine . Two isomers of ergocryptine exist, α-ergocryptine and β-ergocryptine .


Synthesis Analysis

The biosynthetic pathways to ergocryptine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .


Molecular Structure Analysis

Alpha-Ergocryptine is an ergotaman bearing hydroxy, isopropyl, and 2-methylpropyl groups at the 12’, 2’ and 5’ positions, respectively, and oxo groups at positions 3’, 6’, and 18 .


Chemical Reactions Analysis

Alpha-Ergocryptine is a natural ergot alkaloid . It is involved in various chemical reactions, but the specific details are not available in the retrieved information.

Scientific Research Applications

Dopaminergic Receptor Stimulation and Growth Hormone Modulation

Alpha-Ergocryptine, particularly in its form 2-Bromo-alpha-ergocryptine (CB-154), has been studied for its impact on plasma growth hormone (GH) levels. In normal subjects, it can significantly increase plasma GH levels, while in patients with acromegaly, a marked decrease in GH values is observed. This suggests potential therapeutic applications in conditions like acromegaly, mediated through activation of hypothalamic or hypophyseal dopaminergic receptors (Camanni, Massara, Belforte, & Molinatti, 1975).

Epimerization in Ergopeptine Alkaloids

The rates of epimerization of alpha-ergocryptine to alpha-ergocryptinine, especially in various solvents, have been a subject of scientific inquiry. This research is critical in understanding the stability and behavior of alpha-ergocryptine under different storage and experimental conditions (Smith & Shappell, 2002).

Chromosomal Patterns in Children Born After Induction of Ovulation

Studies have also explored the effect of alpha-ergocryptine on human fetuses, particularly in mothers treated with the drug before conception and in early pregnancy. The findings indicate no chromosomal anomalies in children born to these mothers, suggesting a lack of detrimental genetic impact from alpha-ergocryptine use (Schellekens, Snuiverink, & van den Berghe, 1977).

Potential Impact on DNA Synthesis and Cell Kinetics

Research has been conducted on the potential mutagenic and DNA-synthesis inhibitory effects of alpha-ergocryptine in human and rabbit lymphocytes. This study provides insights into the drug's cytotoxicity and its effects on cell division and DNA synthesis, crucial for understanding its broader biological impacts (Mutchinick, Gonsebatt, Ruz, Mauleón, Lisker, & Lichtenberg, 1983).

Metabolic and Hormonal Changes in Toxicity Studies

Studies on the subacute toxicity of alpha-ergocryptine in Sprague-Dawley rats have provided valuable data on its impact on metabolic and hormonal parameters. These findings are essential for understanding the drug's role in metabolism and its potential effects on food intake, lipid and carbohydrate metabolism, and hormonal parameters like prolactin, T4, and FSH (Janssen, Beems, Elvers, & Speijers, 2000).

Safety And Hazards

Alpha-Ergocryptine is harmful if swallowed, in contact with skin, or if inhaled. It is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Alpha-Ergocryptine has been studied for the early treatment of Parkinson’s disease as well as for its use in migraine prophylaxis, treatment of low blood pressure, and peripheral vascular disorder . Even 50 years after the discovery of bromocriptine, not all of its effects have been well studied, and researchers and doctors are facing new questions .

properties

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25+,26+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOTUXAWKBPQJW-NSLWYYNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893244
Record name Ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Ergocryptine

CAS RN

511-09-1
Record name Ergocryptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergocryptine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-ERGOCRYPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WFB60157B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Ergocryptine
Reactant of Route 2
alpha-Ergocryptine
Reactant of Route 3
alpha-Ergocryptine
Reactant of Route 4
alpha-Ergocryptine
Reactant of Route 5
Reactant of Route 5
alpha-Ergocryptine
Reactant of Route 6
alpha-Ergocryptine

Citations

For This Compound
885
Citations
GB Janssen, A Boink, RJM Niesink… - RIVM rapport …, 1998 - rivm.openrepository.com
… In een voorgaand subacuut toxiciteits experiment met alpha- ergocryptine werd een U-… respons curve voor voedselinname, veroorzaakt door alpha-ergocryptine. In de huidige toxiciteits …
Number of citations: 2 rivm.openrepository.com
J Gerlach - Acta Neurologica Scandinavica, 1976 - Wiley Online Library
… In the present investigation, the effect of still another dopamine agonist, 2-bromo-alpha-ergocryptine, has been compared with the effect of Madopar. The investigation was initiated at a …
Number of citations: 50 onlinelibrary.wiley.com
JD Shull, J Gorski - Molecular pharmacology, 1990 - Citeseer
A single injection of pimozide, a dopamine antagonist, rapidly stimulated prolactin(PRL) gene transcription in male rats, whereas an injection of ct-ergocryptine, a dopamine agonist, …
Number of citations: 34 citeseerx.ist.psu.edu
T Antakly, G Pelletier, F Zeytinoglu… - The Journal of cell biology, 1980 - rupress.org
The secretion of prolactin in cultured pituitary cells was studied in correlation with the cellular changes induced by stimulatory or inhibitory agents. The techniques used in this study were…
Number of citations: 71 rupress.org
DJ Smith, NW Shappell - Journal of Animal Science, 2002 - academic.oup.com
… to measure the rates of alpha-ergocryptine epimerization to alpha-… Alpha-ergocryptine tartrate was stable (< 0.5% epimerization… At room temperature, alpha-ergocryptine epimerization in …
Number of citations: 60 academic.oup.com
PS Dannies, MS Rudnick - Journal of Biological Chemistry, 1980 - cabdirect.org
Bromocriptine inhibited prolactin release when added to primary cultures of dispersed pituitary glands from male rats. The total amount of prolactin (intracellular plus extracellular) was …
Number of citations: 85 www.cabdirect.org
J Martin-Comin, P Pujol-Amat, V Cararach… - Obstetrics and …, 1976 - europepmc.org
In order to evaluate the importance of prolactin in the pathogenesis and clinical evolution of fibrocystic disease of the breast, serum prolactin levels were determined in 7 patients …
Number of citations: 36 europepmc.org
M Seppälä, O Ylinen, V Sternthal… - … of Gynecology & …, 1975 - Wiley Online Library
… Suppression of established puerperal lactation by 2-Br-alpha-ergocryptine methane sulphonate (CB 154) Was studied in a double-blind trial with diethylstilbestrol (DES). Thirty-nine …
Number of citations: 8 obgyn.onlinelibrary.wiley.com
RG Rodway, NJ Kuhn - Biochemical Journal, 1975 - ncbi.nlm.nih.gov
… Compound CB-154 (2-bromo-alpha-ergocryptine) caused an increase of 20alpha-hydroxy steroid dehydrogenase activity in mid-lactation but not in early lactation. 3. Prolaction did not …
Number of citations: 10 www.ncbi.nlm.nih.gov
C Mas-Chamberlin, N Bromet, V Olgiati… - American Journal of …, 1997 - europepmc.org
An in vitro approach was undertaken to investigate the metabolite profile of dihydro-alpha-ergocryptine, 9, 10-[9, 10 (-3) H (N)] in humans by comparison with two species, rat and …
Number of citations: 12 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.